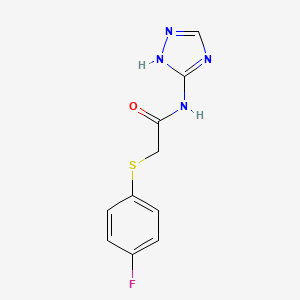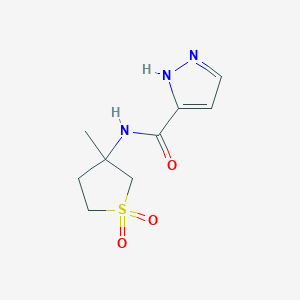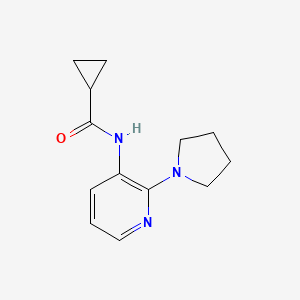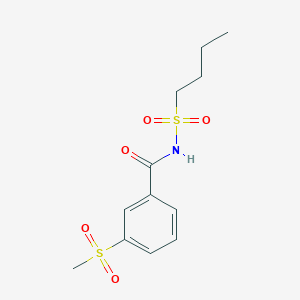
N-butylsulfonyl-3-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butylsulfonyl-3-methylsulfonylbenzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of both butylsulfonyl and methylsulfonyl groups attached to a benzamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.
Métodos De Preparación
The synthesis of N-butylsulfonyl-3-methylsulfonylbenzamide typically involves the reaction of 3-methylsulfonylbenzoic acid with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
N-butylsulfonyl-3-methylsulfonylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfides using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Major Products:
- Oxidation products include sulfonic acids.
- Reduction products include sulfides.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butylsulfonyl-3-methylsulfonylbenzamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide involves the interaction of its sulfonyl groups with biological targets. These interactions can inhibit the activity of enzymes by forming covalent bonds with active site residues. The compound may also disrupt cellular processes by interfering with protein-protein interactions and signaling pathways.
Comparación Con Compuestos Similares
N-butylsulfonyl-3-methylsulfonylbenzamide can be compared with other sulfonamide compounds such as:
N-phenylsulfonylbenzamide: Similar in structure but with a phenyl group instead of a butyl group.
N-methylsulfonylbenzamide: Contains a methyl group instead of a butyl group.
N-butylsulfonylbenzamide: Lacks the additional methylsulfonyl group.
Uniqueness: The presence of both butylsulfonyl and methylsulfonyl groups in this compound provides unique chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-butylsulfonyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-3-4-8-20(17,18)13-12(14)10-6-5-7-11(9-10)19(2,15)16/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIJJODQGZTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)

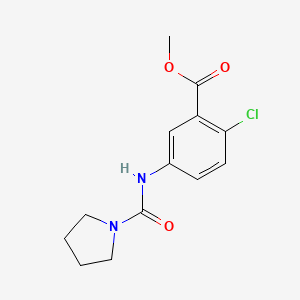

![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)

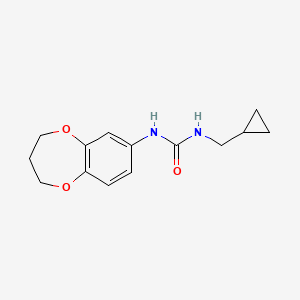
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
